Tetromycin B

概要

説明

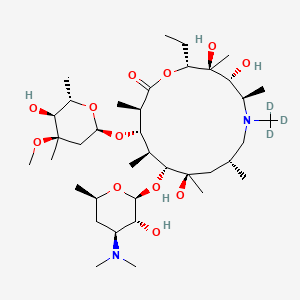

Tetromycin B is an unusual tetronic acid, structurally related to kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin . It has pronounced activity against antibiotic susceptible and resistant Gram-positive bacteria including MRSA . It is also a cysteine protease inhibitor with Ki values for rhodesain, falcipain-2, cathepsin L, and cathepsin B .

Synthesis Analysis

This compound and its derivatives were isolated from Streptomyces axinellae Pol001 T cultivated from the Mediterranean sponge Axinella polypoides . The structures were assigned using extensive 1D and 2D NMR spectroscopy as well as HRESIMS analysis .Molecular Structure Analysis

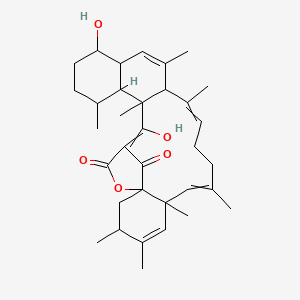

The molecular formula of this compound is C34H46O5 . Its molecular weight is 534.7 .Chemical Reactions Analysis

This compound has been tested for antiparasitic activities against Leishmania major and Trypanosoma brucei, and for protease inhibition against several cysteine proteases such as falcipain, rhodesain, cathepsin L, cathepsin B, and viral proteases SARS-CoV M pro, and PL pro .Physical And Chemical Properties Analysis

This compound is a light tan solid . It is soluble in ethanol, methanol, DMF, and DMSO .科学的研究の応用

Antiparasitic and Protease Inhibitory Activities

Tetromycin B, isolated from Streptomyces axinellae cultivated from the Mediterranean sponge Axinella polypoides, exhibits significant antiparasitic activities. It has been found effective against Trypanosoma brucei, a parasite responsible for sleeping sickness. Additionally, this compound shows promise as a protease inhibitor, specifically inhibiting cathepsin L-like proteases, which are implicated in various diseases including cancer and inflammatory disorders. This discovery opens up potential therapeutic applications for this compound in treating parasitic infections and diseases involving cysteine proteases (Pimentel-Elardo et al., 2011).

Plant Growth-Regulating Activity

Research has also uncovered a fascinating application of this compound in agriculture. A study on non-medical application antibiotics, including this compound, found that these compounds exhibit growth-promoting activities in plants. This suggests that this compound and similar antibiotics could be used as eco-friendly biopreparations to enhance agricultural crop yields (Boikova et al., 2019).

作用機序

Target of Action

Tetromycin B, like other tetracycline antibiotics, primarily targets the bacterial 30S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this target, this compound can effectively inhibit protein synthesis in bacteria, thereby preventing their growth and proliferation .

Mode of Action

This compound exerts its antibacterial effect by binding reversibly to the 30S ribosomal subunit of bacteria . This binding prevents the attachment of aminoacyl tRNA to the mRNA-ribosome complex during translation, thereby disrupting protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Biochemical Pathways

The inhibition of protein synthesis by this compound affects multiple biochemical pathways within the bacterial cell. Since proteins serve as enzymes, structural components, and regulators of cellular functions, their synthesis is critical for the survival and growth of bacteria. By disrupting protein synthesis, this compound can interfere with various cellular processes, leading to the death of the bacteria .

Pharmacokinetics

It is known that tetracyclines, in general, are absorbed orally and widely distributed in the body . They are also known to bind to proteins in serum, which can affect their half-life and bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from carrying out essential cellular functions, leading to their death . This makes this compound effective against a wide range of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability, thereby influencing its efficacy . Additionally, the presence of certain ions or compounds can interfere with the drug’s activity. For example, divalent cations such as calcium and magnesium can form chelates with tetracyclines, reducing their antibacterial activity .

Safety and Hazards

生化学分析

Biochemical Properties

Tetromycin B is a cysteine protease inhibitor, interacting with several enzymes such as rhodesain, falcipain-2, cathepsin L, and cathepsin B . The nature of these interactions is inhibitory, with Ki values in the low micromolar range .

Cellular Effects

This compound has been shown to inhibit the growth of Trypanosoma brucei in vitro . It also exhibits cytotoxicity to HEK293T kidney cells and J774.1 macrophages .

Molecular Mechanism

The mechanism of action of this compound is primarily through its inhibitory effects on cysteine proteases. It binds to these enzymes, preventing them from carrying out their normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-lasting effects. For instance, a new this compound derivative, 12-decarboxy-12-methyl tetramycin B, was generated with a titer of 371 ± 26 mg/L through inactivation of a P450 monooxygenase gene tetrG . This derivative exhibited higher antifungal activity against Saccharomyces cerevisiae and Rhodotorula glutinis, but lower hemolytic toxicity to erythrocyte .

Metabolic Pathways

This compound is part of the biosynthetic pathway of polyene antibiotics, which are assembled by multifunctional type I PKSs with acyl-CoA precursors (acetate, propionate, butyrate, etc.) in a sequential set of Claisen-type condensation .

特性

IUPAC Name |

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACFQDZSKBTCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

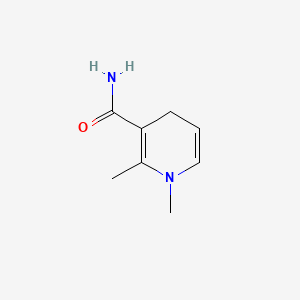

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic targets of Tetromycin B and how does it interact with them?

A1: Research indicates that this compound displays time-dependent inhibition of cathepsin L-like proteases []. While the exact mechanism of action is still under investigation, this suggests that this compound might bind to and inhibit the activity of these proteases. Cathepsin L-like proteases play crucial roles in various physiological processes, and their dysregulation is implicated in diseases like parasitic infections and cancer. By inhibiting these proteases, this compound could potentially interfere with the life cycle of parasites like Trypanosoma brucei or modulate disease progression.

Q2: What is known about the antiparasitic activity of this compound?

A2: this compound has shown promising in vitro activity against Trypanosoma brucei [], the parasite responsible for African trypanosomiasis (sleeping sickness) in humans. Further research is needed to determine its efficacy in animal models and to elucidate the underlying mechanisms of its antiparasitic action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)

![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)